molecular formula C11H20N2O3 B8370466 (4-Butyl-3-oxo-piperazin-1-yl)-acetic Acid Methyl Ester

(4-Butyl-3-oxo-piperazin-1-yl)-acetic Acid Methyl Ester

Cat. No. B8370466
M. Wt: 228.29 g/mol
InChI Key: SBROENNPPQDLBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07589094B2

Procedure details

Oxopiperazine v(0.4 g, 2.6 mmol) is combined with diisopropylethylamine (0.55 mL, 3.2 mmol) in 5 mL of methanol over ice, under N2. Methyl bromoacetate (0.27 mL, 2.9 mmol) is added dropwise and the solution is allowed to stir at ambient temperature for 2 hours, at which time it is quenched by the addition of 1 M KH2PO4 and diluted with ethyl acetate. The phases are separated and the organic phase is washed with 1 M KH2PO4 and saturated aqueous NaHCO3. The combined aqueous phases are back-extracted with ethyl acetate. The combined organic phases are dried over Na2SO4. The mixture is filtered and concentrated to give an oil which is purified by flash chromatography on a BIOTAGE 40S column eluting with 500 mL heptane followed by 1/1: heptane/EtOAc and 9/1:CH2Cl2/MeOH to afford v as colorless oil (0.29 g, 1.3 mmol, 50%). (MS: M+H:229.2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step Two
Quantity
0.27 mL
Type
reactant
Reaction Step Three
Name
heptane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Yield
50%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][NH:6][CH2:5][CH2:4][NH:3]1.C(N(C(C)C)CC)(C)C.Br[CH2:18][C:19]([O:21][CH3:22])=[O:20].[CH3:23][CH2:24][CH2:25][CH2:26]CCC.CCOC(C)=O>CO.C(Cl)Cl.CO>[CH3:22][O:21][C:19](=[O:20])[CH2:18][N:6]1[CH2:5][CH2:4][N:3]([CH2:23][CH2:24][CH2:25][CH3:26])[C:2](=[O:1])[CH2:7]1 |f:3.4,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1NCCNC1
Step Two
Name
Quantity
0.55 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Three
Name
Quantity
0.27 mL
Type
reactant
Smiles
BrCC(=O)OC
Step Four
Name
heptane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC.CCOC(=O)C
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.CO
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature for 2 hours, at which time it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is quenched by the addition of 1 M KH2PO4
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The phases are separated
WASH
Type
WASH
Details
the organic phase is washed with 1 M KH2PO4 and saturated aqueous NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous phases are back-extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
is purified by flash chromatography on a BIOTAGE 40S column
WASH
Type
WASH
Details
eluting with 500 mL heptane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(CN1CC(N(CC1)CCCC)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.3 mmol
AMOUNT: MASS 0.29 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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